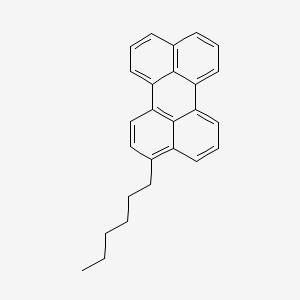
3-n-Hexylperylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Hexylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product .
化学反应分析
Types of Reactions: 3-n-Hexylperylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include perylenequinones, dihydroperylenes, and various substituted perylenes .
科学研究应用
3-n-Hexylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
作用机制
The mechanism by which 3-n-Hexylperylene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or energy transfer processes. These properties are exploited in applications such as OLEDs and bioimaging . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent relaxation processes .
相似化合物的比较
Perylene: The parent compound without the hexyl group.
Perylene diimides: Compounds with imide groups attached to the perylene core.
Naphthalene derivatives: Similar polycyclic aromatic hydrocarbons with different core structures.
Comparison: 3-n-Hexylperylene is unique due to the presence of the hexyl group, which enhances its solubility and alters its electronic properties compared to perylene. This makes it more suitable for applications in organic electronics and bioimaging .
属性
CAS 编号 |
7350-91-6 |
|---|---|
分子式 |
C26H24 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
3-hexylperylene |
InChI |
InChI=1S/C26H24/c1-2-3-4-5-9-18-16-17-24-22-14-7-11-19-10-6-13-21(25(19)22)23-15-8-12-20(18)26(23)24/h6-8,10-17H,2-5,9H2,1H3 |
InChI 键 |
TZZMLMCAAVPEBH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


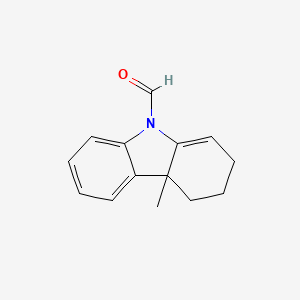
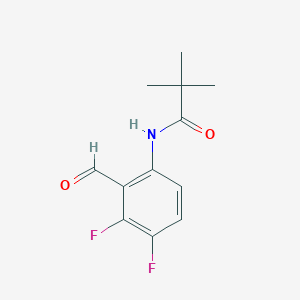
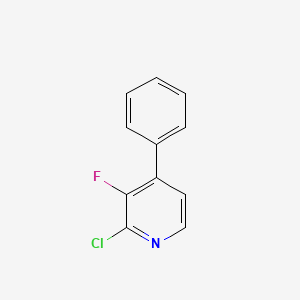
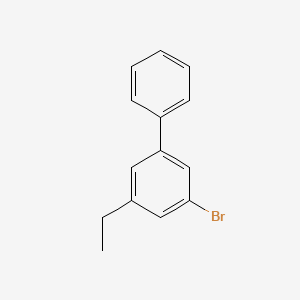
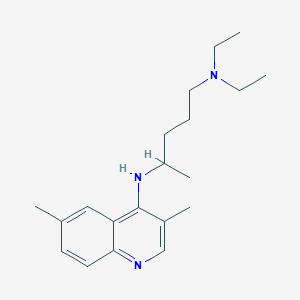
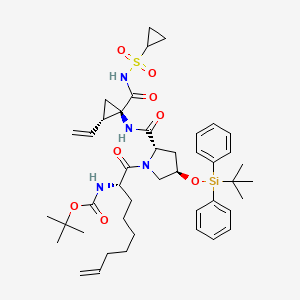
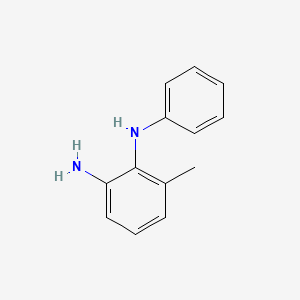
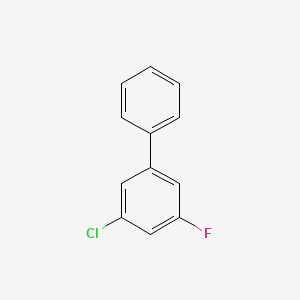
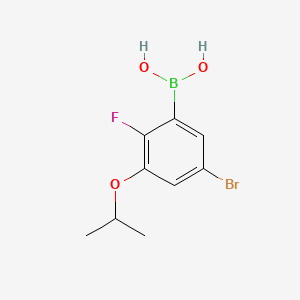
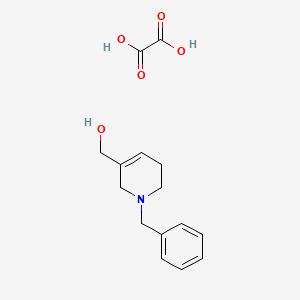
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
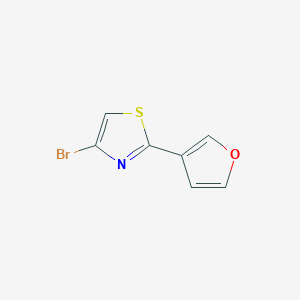
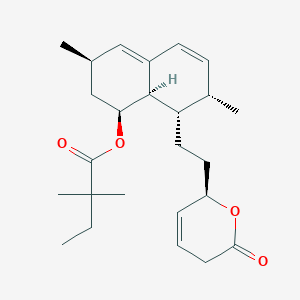
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
